molecular formula C11H24N2O3 B14361311 N-tert-Butyl-N'-(1,2-dimethoxy-2-methylpropyl)urea CAS No. 92075-26-8

N-tert-Butyl-N'-(1,2-dimethoxy-2-methylpropyl)urea

Katalognummer: B14361311
CAS-Nummer: 92075-26-8
Molekulargewicht: 232.32 g/mol
InChI-Schlüssel: YREQWXDMDSAYDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-tert-Butyl-N’-(1,2-dimethoxy-2-methylpropyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a tert-butyl group and a dimethoxy-methylpropyl group attached to the nitrogen atoms of the urea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-N’-(1,2-dimethoxy-2-methylpropyl)urea typically involves the reaction of tert-butyl isocyanate with 1,2-dimethoxy-2-methylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.

Industrial Production Methods

In an industrial setting, the production of N-tert-Butyl-N’-(1,2-dimethoxy-2-methylpropyl)urea may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-tert-Butyl-N’-(1,2-dimethoxy-2-methylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Wissenschaftliche Forschungsanwendungen

N-tert-Butyl-N’-(1,2-dimethoxy-2-methylpropyl)urea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-tert-Butyl-N’-(1,2-dimethoxy-2-methylpropyl)urea involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-tert-Butyl-N’-(1-diethylphosphono-2,2-dimethylpropyl)urea: Similar in structure but contains a diethylphosphono group.

    N-tert-Butyl-N’-(1,2-dimethoxy-2-methylpropyl)amine: Similar but lacks the urea moiety.

Uniqueness

N-tert-Butyl-N’-(1,2-dimethoxy-2-methylpropyl)urea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structural features make it a valuable compound for various research applications, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

92075-26-8

Molekularformel

C11H24N2O3

Molekulargewicht

232.32 g/mol

IUPAC-Name

1-tert-butyl-3-(1,2-dimethoxy-2-methylpropyl)urea

InChI

InChI=1S/C11H24N2O3/c1-10(2,3)13-9(14)12-8(15-6)11(4,5)16-7/h8H,1-7H3,(H2,12,13,14)

InChI-Schlüssel

YREQWXDMDSAYDK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)NC(=O)NC(C(C)(C)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.